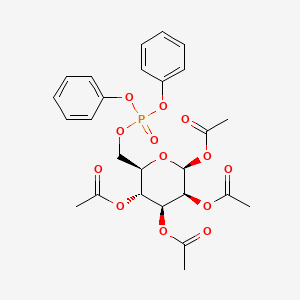

1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-b-D-mannopyranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related mannopyranose derivatives involves multiple steps, including per-O-acetylation, formation of acetobromomannose, orthoester formation, and hydrolysis, leading to the production of key intermediates such as mannose triflate, which is a precursor to other complex molecules (Toyokuni et al., 2004). The synthesis methods emphasize the versatility and reactivity of mannopyranose derivatives in organic synthesis, providing a pathway to a variety of chemical structures.

科学的研究の応用

Synthesis and Structural Analysis

- The synthesis of phosphorylated derivatives of mannopyranose has been explored for creating specific phosphoric monoesters. Such derivatives are crucial for studying the structural properties of D-mannopyranosyl rings and understanding the effects of O-acetylation on bond lengths and angles. The conformation of the O-acetyl side-chains in saccharides, which is highly conserved, reveals the minimal effect of O-acetylation on exo- and endocyclic C-C and endocyclic C-O bond lengths, with slight lengthening of exocyclic C-O bonds involved in O-acetylation. These findings align with solution NMR studies and provide a foundation for investigating carbohydrate structure and dynamics (Turney et al., 2019).

Carbohydrate Chemistry in Synthetic Applications

- The chemical synthesis of polysaccharides, particularly focusing on mannopyranosyl derivatives, demonstrates the capability to synthesize complex carbohydrate structures like D-mannan, which plays a significant role in biological systems. This research sheds light on the synthesis of α-D-mannopyranosyl phosphates, emphasizing the importance of these compounds in biological chemistry and potential applications in drug delivery and biomaterials (O'brien et al., 1974).

Glycosylation Strategies for Bioactive Molecules

- The process improvement for synthesizing key mannose derivatives, such as 1,2,3,4,6-penta-O-aceytl-β-D-mannopyranose, using microwave-assisted methods, represents a significant advancement in the efficiency of synthesizing bioactive carbohydrate derivatives. These strategies are fundamental for developing novel therapeutics and understanding carbohydrate-mediated biological processes (Wang We, 2014).

Innovative Synthesis for Biological Studies

- The synthesis of octyl 3,6-di-O-(α-d-mannopyranosyl)-β-d-mannopyranoside as an acceptor for the assay of N-acetylglucosaminyltransferase-I activity highlights the application of mannopyranose derivatives in studying enzyme activities and mechanisms. Such compounds are essential for investigating the biosynthesis of glycoproteins and developing enzyme assays that can lead to insights into cellular processes and disease mechanisms (Kaur & Hindsgaul, 1991).

特性

IUPAC Name |

[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-(diphenoxyphosphoryloxymethyl)oxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29O13P/c1-16(27)33-23-22(37-26(36-19(4)30)25(35-18(3)29)24(23)34-17(2)28)15-32-40(31,38-20-11-7-5-8-12-20)39-21-13-9-6-10-14-21/h5-14,22-26H,15H2,1-4H3/t22-,23-,24+,25+,26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZZNFIJWMQZMQ-PUHDZGQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@H]([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29O13P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R,3R,4S,5S,6S)-4,5,6-Triacetyloxy-2-(diphenoxyphosphoryloxymethyl)oxan-3-yl] acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Disodium;[[5-(3-acetyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B1139577.png)

![7-Amino-8-oxo-3-(cis-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester hydrochloride](/img/structure/B1139578.png)

![3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate](/img/structure/B1139580.png)